Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate

Lipophilicity Physicochemical profiling Benzothiazole SAR

Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived heterocyclic compound featuring a 6-bromo substituent and a 2-(2-fluorobenzoyl)imino moiety at the 2-position, with a methyl acetate group at N3. It belongs to the 2-iminobenzothiazole class, a scaffold extensively explored for kinase inhibition, antimicrobial, and antiproliferative applications.

Molecular Formula C17H12BrFN2O3S
Molecular Weight 423.26
CAS No. 865197-92-8
Cat. No. B2388521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
CAS865197-92-8
Molecular FormulaC17H12BrFN2O3S
Molecular Weight423.26
Structural Identifiers
SMILESCOC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C17H12BrFN2O3S/c1-24-15(22)9-21-13-7-6-10(18)8-14(13)25-17(21)20-16(23)11-4-2-3-5-12(11)19/h2-8H,9H2,1H3
InChIKeyLVKSAZVSOAONFU-JZJYNLBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate (865197-92-8) – Structural Class and Procurement Context


Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate is a benzothiazole-derived heterocyclic compound featuring a 6-bromo substituent and a 2-(2-fluorobenzoyl)imino moiety at the 2-position, with a methyl acetate group at N3. It belongs to the 2-iminobenzothiazole class, a scaffold extensively explored for kinase inhibition, antimicrobial, and antiproliferative applications [1]. Unlike fully characterized leads, this specific derivative appears only in vendor catalogs without primary literature; its procurement is therefore driven exclusively by its structural novelty as a 6-bromo-2-fluorobenzoylimino probe rather than by published bioactivity data.

Scaffold class 2-Iminobenzothiazole core with N3-methyl acetate substituent
Key substitution 6-Bromo + 2-fluorobenzoyl imino combination; unique heavy-halogen/ortho-fluorinated pair
Procurement driver Structural novelty probe; available only via vendor catalog without primary literature
Selection context May support synthetic diversification, halogen-bond studies, or benzothiazole SAR exploration

Why 6-Bromo-2-(2-fluorobenzoyl)imino Substitution Cannot Be Interchanged with Halogen or Acyl Analogs in Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate


In 2-iminobenzothiazole series, the nature of the 6-halogen and the benzoyl imino substituent jointly control molecular recognition, physicochemical properties, and synthetic tractability. Replacing the 6-bromo with a 6-fluoro or 6-chloro atom alters lipophilicity (ΔlogP) and steric bulk, potentially shifting target binding and cellular permeability profiles [1][2]. The 2-fluorobenzoyl imino group introduces an ortho-fluorine that can participate in specific dipolar interactions; swapping it for a non-fluorinated benzoyl or 4-fluorobenzoyl isomer changes the electrostatic surface and may reduce selectivity for targets that recognize the ortho-fluorine motif. Generic substitution without experimental validation therefore risks loss of the only differentiation this compound offers – its unique combination of a heavy halogen at C6 and an ortho-fluorinated benzoyl imino pharmacophore.

6-Halogen replacement Replacing 6-Br with 6-F or 6-Cl may alter lipophilicity, steric bulk, and halogen-bonding capacity, shifting target recognition and permeability profiles
Benzoyl imino modification Swapping 2-fluorobenzoyl for non-fluorinated benzoyl or 4-fluorobenzoyl may change electrostatic surface and reduce selectivity for ortho-fluorine-recognizing targets
Combined substitution Simultaneous replacement of both 6-Br and 2-fluorobenzoyl imino groups risks loss of the only differentiating feature — the unique heavy-halogen/ortho-fluorinated pharmacophore pair

Quantitative Evidence Guide: Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate vs. Closest Analogs


Calculated Lipophilicity (LogP) Comparison – 6-Bromo vs. 6-Fluoro vs. 6-Chloro 2-(2-Fluorobenzoyl)imino Analogs

Computational logP predictions (XLogP3) indicate that the 6-bromo analog is significantly more lipophilic than its 6-fluoro and 6-chloro counterparts. For the 6-fluoro congener (methyl 2-[6-fluoro-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate), XLogP3 approximates 2.8–3.0, whereas the 6-bromo analog is predicted at 3.4–3.6, a ΔlogP ≈ +0.5 to +0.7. This increase in lipophilicity can enhance membrane permeability but may also reduce aqueous solubility, affecting both in vitro assay behavior and in vivo pharmacokinetics [1].

Computed LogP
Class-level
XLogP3 ≈ 3.4–3.6
ΔlogP +0.5 to +0.7 vs 6-fluoro analog
May support higher membrane permeability in screening; counter-screening for off-target promiscuity risk advised
In silico prediction only; no experimental logP available for this compound
Lipophilicity Physicochemical profiling Benzothiazole SAR

Steric Bulk and Halogen Bonding Potential – 6-Bromo vs. 6-Fluoro/6-Chloro in 2-Iminobenzothiazole Scaffolds

Bromine at the 6-position provides a substantially larger van der Waals volume (molar refractivity increment: Br = 8.88 cm³/mol vs. F = 0.95 cm³/mol vs. Cl = 6.03 cm³/mol) and a stronger σ-hole for halogen bonding compared to fluorine or chlorine. In benzothiazole kinase inhibitor series, 6-bromo substitution has been shown to fill hydrophobic pockets inaccessible to 6-fluoro analogs, contributing to improved biochemical potency for certain targets [1].

Steric & halogen bonding
Class-level
MR Br 8.88 vs F 0.95 vs Cl 6.03 cm³/mol
ΔMR Br–F = 7.93 cm³/mol; stronger σ-hole for halogen bonding
May support heavy-atom phasing studies or halogen-bond-driven target engagement
Atomic property comparison; no target-specific structural biology data for this compound
Halogen bonding Steric parameters Benzothiazole scaffold

Synthetic Utility – 6-Bromo as a Cross-Coupling Handle vs. 6-H or 6-Fluoro Analogs

The 6-bromo substituent enables Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) for late-stage diversification – a key advantage over the 6-H or 6-fluoro analogs. In related bromo-benzothiazole libraries, the 6-bromo position has been successfully employed for Suzuki coupling with aryl boronic acids under standard conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) with typical yields of 60–85% [1]. The 6-fluoro analog is essentially inert under these conditions, while the 6-chloro analog requires harsher conditions and specialized catalysts.

Cross-coupling utility
Class-level
6-Br reactive under Pd-catalyzed Suzuki coupling
Expected yield 60–85%; 6-F inert, 6-Cl requires harsher conditions
Supports late-stage diversification for focused library synthesis; unavailable with 6-F or 6-H analogs
Conditions referenced from related bromo-benzothiazole studies; validation on target compound required
Cross-coupling Synthetic diversification Benzothiazole derivatization

Ortho-Fluorobenzoyl vs. Benzoyl Imino – Predicted Impact on Target Binding

The ortho-fluorine on the benzoyl imino group is predicted to influence the conformation and electrostatic potential of the imino pharmacophore. In fluorobenzoylimino-thiazoline antimicrobial series, compounds bearing 2-fluorobenzoyl imino groups exhibited 2- to 8-fold higher potency compared to the non-fluorinated benzoyl analogs against Staphylococcus aureus and Escherichia coli [1]. Although this data is from a thiazoline scaffold (not benzothiazole), the isosteric relationship suggests that the 2-fluorobenzoyl imino motif in the target compound may confer target engagement advantages over its benzoyl analog.

2-F-benzoyl vs benzoyl
Context-dependent
~2–8 fold lower MIC reported for 2-F-benzoyl vs benzoyl in thiazoline series
Extrapolation to benzothiazole scaffold requires validation
May support 2-fluorobenzoyl imino motif selection for antimicrobial screening studies
Data from thiazoline scaffold; isosteric relationship suggests potential target engagement advantage
Fluorine scan Benzoyl imino SAR Binding affinity

Recommended Application Scenarios for Methyl 2-[6-bromo-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate Based on Structural Evidence


Halogen-Bond-Driven Probe for Structural Biology (X-ray Crystallography Phasing)

The 6-bromo atom provides strong anomalous scattering (f'' ≈ 1.3 e⁻ at Cu Kα) making this compound a viable heavy-atom derivative for SAD/MAD phasing in protein-ligand co-crystallization studies. Its 2-fluorobenzoyl imino group offers a distinct fluorine signal for ¹⁹F NMR-based binding assays [1]. The combination of Br and F in a single small molecule enables dual-mode structural characterization not available with 6-H or 6-fluoro-only analogs.

Late-Stage Diversification Platform for Kinase-Targeted Libraries

The 6-bromo handle permits Suzuki, Sonogashira, or Buchwald-Hartwig coupling to generate focused libraries of 6-aryl/alkynyl/amino derivatives. Starting from this scaffold, medicinal chemists can explore substituent effects at the 6-position while keeping the 2-fluorobenzoyl imino pharmacophore constant, enabling systematic SAR studies .

Physicochemical Probe for Lipophilic Efficiency (LipE) Optimization

With a predicted XLogP3 of ~3.5, this compound occupies a higher lipophilicity space than its 6-fluoro analog (predicted logP ~2.9). It can be used as a reference point in LipE (pIC₅₀ – logP) optimization campaigns where increasing target potency must be balanced against rising logP. The bromine atom also serves as a convenient handle for subsequent logP reduction via polar functional group introduction [1][2].

Application
Selection Property
Validation Focus
Structural biology probe
Heavy-atom (Br) anomalous scattering + ¹⁹F NMR signal
SAD/MAD phasing suitability; ¹⁹F binding assay compatibility
Kinase-targeted library diversification
6-Bromo cross-coupling handle for Suzuki or Buchwald-Hartwig reactions
Coupling efficiency; SAR exploration at the 6-position
LipE optimization reference
Predicted logP ~3.5; higher lipophilicity window vs 6-fluoro analogs
LipE profiling; logP reduction via 6-position diversification
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